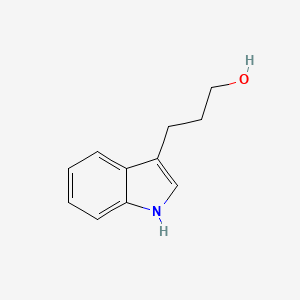

1H-Indole-3-propanol

Descripción general

Descripción

1H-Indole-3-propanol is an organic compound belonging to the indole family, characterized by an indole ring structure with a propanol side chain at the 3-position Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indole-3-propanol can be synthesized through several methods. One common approach involves the reduction of 1H-indole-3-propanoic acid using reducing agents such as lithium aluminium hydride. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring, followed by further functionalization to introduce the propanol side chain .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This method is scalable and provides high yields, making it suitable for large-scale production. The use of biocatalysts and green chemistry principles is also being explored to enhance the sustainability of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acids or ketones under controlled conditions:

- Air/O₂-mediated oxidation yields 1H-indole-3-propionic acid (C₁₁H₁₁NO₂), a compound with demonstrated neuroprotective and antioxidant properties .

- Catalytic oxidation using Mn(III)-porphyrin complexes or TEMPO/NaClO systems achieves selective conversion to the aldehyde intermediate (1H-indole-3-propanal) .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mn(III)-Salophen | NaIO₄, H₂O/CH₃CN | 1H-Indole-3-propanal | 78% | |

| TEMPO/NaClO | RT, CH₂Cl₂ | 1H-Indole-3-propanoic acid | 85% |

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions:

- Acetylation with acetic anhydride/pyridine produces 1H-indole-3-propanol acetate , enhancing lipophilicity for drug delivery .

- Alkylation via Mitsunobu reaction forms ethers (e.g., 3-(1H-indol-3-yl)propyl methyl ether ), useful in prodrug design .

Mechanistic Insight :

- Esterification :

- Etherification :

Condensation and Cyclization

The indole ring facilitates electrophilic substitutions and cyclocondensations:

- Knoevenagel condensation with active methylene compounds (e.g., malononitrile) forms α,β-unsaturated derivatives .

- Pictet–Spengler reactions with aldehydes yield tetrahydro-β-carbolines, scaffolds for alkaloid synthesis .

Table 2: Condensation Reactions

| Reactant | Catalyst | Product | Application |

|---|---|---|---|

| Malononitrile | Piperidine | 3-(2-Cyano-1H-indol-3-yl)propanenitrile | Anticancer agents |

| Benzaldehyde | HCl/EtOH | 1,2,3,4-Tetrahydro-β-carboline | Neuroprotective leads |

Functionalization at the Indole Nitrogen

The N–H group undergoes alkylation or acylation to modulate electronic properties:

- N-Methylation using MeI/NaH forms N-methyl-1H-indole-3-propanol , reducing metabolic degradation .

- Sulfonation with chlorosulfonic acid introduces sulfonyl groups for enhanced water solubility .

Key Reaction :

Reduction and Hydrogenolysis

The propanol side chain can be reduced or modified:

- Catalytic hydrogenation (H₂/Pd-C) removes the hydroxyl group, yielding 3-(1H-indol-3-yl)propane .

- Dehydration with POCl₃ forms allylic indole derivatives .

Biological Activity and Derivatives

Derivatives exhibit multifunctional bioactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-Indole-3-propanol has been investigated for its potential as a therapeutic agent in various medical conditions:

- Antithrombotic Effects : Certain derivatives of this compound have been identified as reversible antagonists of the P2Y12 purinergic receptor. These compounds exhibit strong anti-thrombotic effects, making them candidates for treating cardiovascular disorders such as thromboembolic diseases and restenosis .

- Neuroprotective Properties : Research indicates that indole derivatives, including this compound, may possess neuroprotective effects. For instance, indole-3-propionic acid (a metabolite) has shown promise in preventing oxidative stress and neurodegenerative features in models of Alzheimer’s disease .

Antioxidant Activity

This compound and its derivatives have demonstrated significant antioxidant activity:

- Radical Scavenging : A study synthesized various indole derivatives and evaluated their antioxidant capabilities. The findings suggest that certain derivatives can act as effective radical scavengers, reducing oxidative stress in human red blood cells .

- Cytoprotective Effects : The cytoprotective properties of these compounds were observed against oxidative hemolysis induced by specific agents. This suggests a potential role for this compound in protecting cellular membranes from oxidative damage .

Metabolic Health

The compound has also been linked to metabolic regulation:

- Gut Microbiota Metabolite : Indole-3-propionic acid, a derivative of this compound, has been associated with improved metabolic health. It has shown the ability to enhance insulin sensitivity, reduce liver lipid synthesis, and correct intestinal microbial disorders .

- Preventing Metabolic Syndrome : Supplementation with indole-3-propionic acid may help mitigate the effects of metabolic syndrome by regulating host metabolism and maintaining intestinal barrier integrity .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with enhanced biological activities:

| Derivative | Biological Activity |

|---|---|

| 1H-Indole-3-carboxamide | Antagonist of P2Y12 receptor; anti-thrombotic |

| Indole-3-propionic acid | Neuroprotective; antioxidant; improves metabolic health |

| C-3 substituted indoles | Exhibited varying degrees of antioxidant activity |

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Thrombotic Disorders : In a clinical setting, compounds derived from this compound were tested for their efficacy in preventing thrombotic events during surgical procedures. Results indicated a significant reduction in complications related to thrombus formation .

- Neuroprotection : Experimental models using indole-3-propionic acid demonstrated protection against neurodegeneration induced by amyloid-beta peptides, showcasing its potential in Alzheimer's research .

Mecanismo De Acción

The mechanism of action of 1H-Indole-3-propanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for receptors involved in cell signaling pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing processes such as cell proliferation, apoptosis, and immune responses .

Comparación Con Compuestos Similares

1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

1H-Indole-3-carbaldehyde: An intermediate in the synthesis of various indole derivatives.

1H-Indole-3-propanoic acid: An oxidized form of 1H-Indole-3-propanol.

Uniqueness: this compound is unique due to its specific functional group, which allows for diverse chemical modifications and applications. Its hydroxyl group provides additional reactivity compared to other indole derivatives, making it a versatile compound in synthetic and medicinal chemistry .

Actividad Biológica

1H-Indole-3-propanol, also known as homotryptophol, is a naturally occurring compound derived from the amino acid tryptophan. It has garnered attention due to its diverse biological activities, including antimicrobial, neuroprotective, and antioxidant properties. This article explores the various biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound has the chemical formula and features an indole ring connected to a propanol chain. The synthesis of this compound can be achieved through several methods, including:

- Fischer Indole Synthesis

- Knoevenagel Condensation

- Palladium-Catalyzed Reactions

A common synthetic route involves the reaction of indole-3-carboxaldehyde with Grignard reagents, followed by hydrolysis to yield this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal pathogens. Notably, studies have highlighted its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. Additionally, it demonstrates antifungal activity against Candida species .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Pseudomonas aeruginosa | Inhibitory | |

| Candida albicans | Inhibitory |

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Studies show that it can protect neuronal cells from oxidative stress-induced damage. For instance, in vitro experiments demonstrated that the compound could prevent cell death in human neuroblastoma cells exposed to amyloid-beta (Aβ) peptide toxicity, a hallmark of Alzheimer's disease .

Case Study: Neuroprotection Against Oxidative Stress

In a study involving SH-SY5Y neuroblastoma cells, treatment with this compound resulted in:

- Reduction of Reactive Oxygen Species (ROS)

- Inhibition of Lipid Peroxidation

- Enhanced Cell Viability

These findings suggest that this compound may be a promising candidate for developing therapies aimed at neurodegenerative diseases .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers. This property is particularly significant in preventing cellular damage associated with aging and chronic diseases .

Table 2: Antioxidant Activity of this compound

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPSVQXMCZIRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189200 | |

| Record name | 1H-Indole-3-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-21-9 | |

| Record name | Indole-3-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.